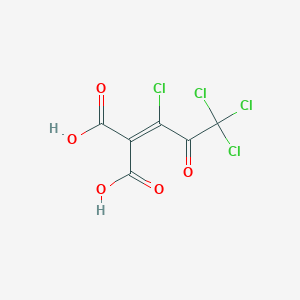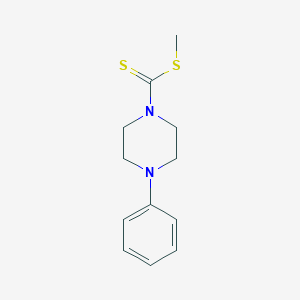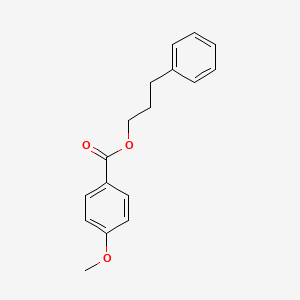
3-Phenylpropyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 4-methoxybenzoate is an organic compound that belongs to the ester class It is characterized by a phenylpropyl group attached to a 4-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 3-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction Scheme:
4-Methoxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 3-Phenylpropanol.
Reduction: 3-Phenylpropyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylpropyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and inhibition.
Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-Phenylpropyl 4-methoxybenzoate exerts its effects depends on the specific application. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing 4-methoxybenzoic acid and 3-phenylpropanol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the ester linkage.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of 4-methoxybenzoate.
4-Methoxybenzoic acid: The acid form of the ester.
Uniqueness
3-Phenylpropyl 4-methoxybenzoate is unique due to its combination of a phenylpropyl group and a 4-methoxybenzoate moiety. This structure imparts specific reactivity and properties that are not found in the similar compounds listed above. For example, the presence of the methoxy group can influence the compound’s reactivity in electrophilic aromatic substitution reactions, making it more reactive than 4-methoxybenzyl alcohol.
Properties
CAS No. |
104330-37-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-phenylpropyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-19-16-11-9-15(10-12-16)17(18)20-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
HBQRHMFRXPILOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
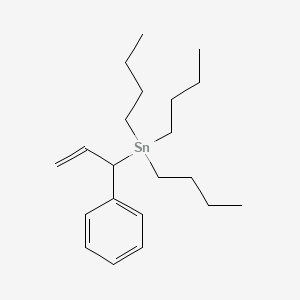
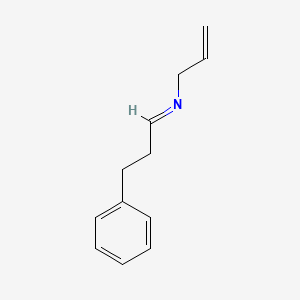
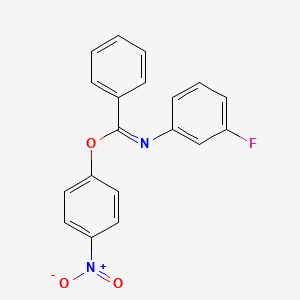
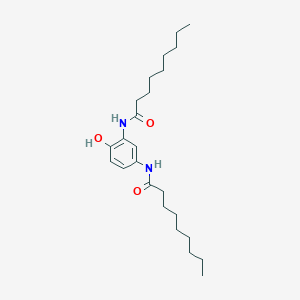
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

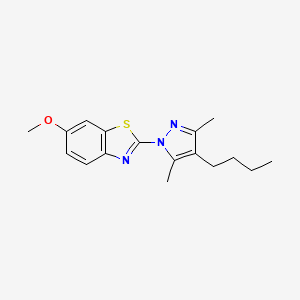
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
